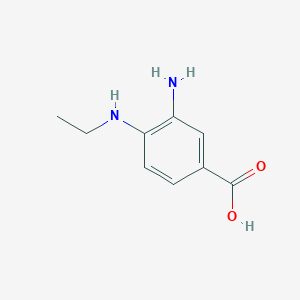

3-Amino-4-(ethylamino)benzoic acid

描述

Foundational Context and Benzene-Derived Scaffold Significance

The structural foundation of 3-Amino-4-(ethylamino)benzoic acid is a substituted benzene (B151609) ring. Benzene and its derivatives are cornerstones of organic chemistry, serving as fundamental scaffolds for an immense variety of molecules. drpress.orglibretexts.org These aromatic structures are not merely passive frameworks; their rigid, planar nature and unique electronic properties allow for the precise spatial arrangement of functional groups. This preorganization is critical in fields like supramolecular chemistry and drug design, where specific orientations are necessary for molecular recognition and biological activity. nih.gov

The benzene ring itself can act as a hub in complex molecular architectures, with its utility defined by the substituents it carries. mdpi.com In the case of this compound, the benzene scaffold is decorated with three key functional groups: a carboxylic acid, a primary amine, and a secondary amine. This specific arrangement of electron-donating amino groups and an electron-withdrawing carboxylic acid group on the benzene ring dictates the molecule's reactivity and potential applications. Benzene-derived scaffolds are integral to the synthesis of numerous products, from pharmaceuticals to advanced polymers. drpress.org

Current Research Landscape and Emerging Academic Interests

This compound is primarily recognized as a building block or intermediate for creating more complex molecules, particularly within pharmaceutical research and development. ontosight.ai While extensive studies focusing exclusively on this exact compound are not widely published, the broader class of substituted aminobenzoic acids is an area of active investigation.

Research into analogous compounds provides insight into the potential academic interests surrounding this structural motif. For instance, the related compound 3-Amino-4-(methylamino)benzoic acid has been explored for its use in protein synthesis and as an inhibitor of retinoblastoma cell growth. biosynth.com Other research on aminobenzoic acid derivatives includes their incorporation into larger molecules with potential applications as immunomodulators and in the development of dyes. nih.govgoogle.com The academic interest in this class of compounds lies in their ability to serve as versatile scaffolds for generating novel chemical entities with specific biological or material properties.

Hierarchical Relevance as a Synthetic Precursor

The primary value of this compound in the chemical research hierarchy is its role as a versatile synthetic precursor. The molecule's three distinct functional groups—a carboxylic acid, a primary aromatic amine, and a secondary aromatic amine—offer multiple, chemically distinct handles for elaboration. This allows for a stepwise and controlled synthesis of more complex derivatives.

The amino groups can undergo a variety of reactions, including diazotization, acylation, and alkylation, to introduce new functionalities. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing further avenues for molecular diversification. This versatility is exemplified in patented methods for preparing related molecules, such as 3-amino-4-hydroxybenzoic acid, which highlight the utility of substituted aminobenzoic acids as key intermediates. google.com The strategic use of protecting groups would allow chemists to selectively react one functional site while leaving the others intact, enabling the construction of intricate molecular architectures for applications in medicinal chemistry and materials science.

Structure

3D Structure

属性

CAS 编号 |

66315-20-6 |

|---|---|

分子式 |

C9H12N2O2 |

分子量 |

180.20 g/mol |

IUPAC 名称 |

3-amino-4-(ethylamino)benzoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-2-11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13) |

InChI 键 |

MHEGZWSPTDRZIS-UHFFFAOYSA-N |

规范 SMILES |

CCNC1=C(C=C(C=C1)C(=O)O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 3-Amino-4-(ethylamino)benzoic acid

The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving the strategic introduction and manipulation of functional groups on a benzene (B151609) ring.

Catalytic Reduction Protocols for Nitrated Precursors

A prevalent and effective method for the synthesis of this compound involves the catalytic reduction of a nitrated precursor. This approach typically starts with a commercially available or synthesized nitro-substituted benzoic acid derivative.

A common precursor for this synthesis is 4-ethylamino-3-nitrobenzoic acid. nih.gov The synthesis of this precursor can be achieved through the reaction of 4-chloro-3-nitrobenzoic acid with ethylamine (B1201723). The subsequent step involves the reduction of the nitro group to an amino group. This transformation is commonly carried out using catalytic hydrogenation. A palladium on carbon (Pd-C) catalyst is often employed in a solvent such as methanol (B129727) under a hydrogen atmosphere. This reaction proceeds with high efficiency, leading to the desired this compound in good yields.

The general reaction scheme is as follows: 4-Ethyl-3-nitrobenzoic acid is dissolved in a suitable solvent like methanol, and a catalytic amount of Pd-C is added. The mixture is then subjected to a hydrogen atmosphere, often with stirring, until the reaction is complete. The catalyst is subsequently removed by filtration, and the product is isolated from the filtrate.

| Reactant | Catalyst | Solvent | Product | Yield |

| 4-Ethyl-3-nitrobenzoic acid | Pd-C (5%) | Methanol | This compound | 70.6% |

Table 1: Catalytic Reduction of 4-Ethyl-3-nitrobenzoic acid.

Alternative reduction methods can also be employed, such as using indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695), which offers a safer alternative to flammable catalysts like Raney nickel or pressurized hydrogen gas. orgsyn.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to complex molecules. organic-chemistry.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct related structures. For instance, a three-component reaction could theoretically be designed involving a suitably substituted benzene derivative, an ethylamine source, and a carboxylating agent. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for generating molecular diversity and could potentially be adapted for this purpose. organic-chemistry.org The development of a specific MCR for this target molecule remains an area for future research.

Regioselective Functionalization Techniques

The synthesis of this compound relies heavily on regioselective reactions to ensure the correct placement of the amino, ethylamino, and carboxylic acid groups on the benzene ring. The control of regioselectivity can be achieved by carefully choosing the starting materials and reaction conditions. For example, starting with 4-chloro-3-nitrobenzoic acid allows for the selective nucleophilic aromatic substitution of the chlorine atom with ethylamine, followed by the reduction of the nitro group. google.comgoogle.com The directing effects of the existing substituents on the aromatic ring play a crucial role in guiding the position of incoming functional groups during electrophilic or nucleophilic substitution reactions. Methodologies for the regioselective synthesis of various heterocyclic and aromatic compounds have been developed, which can be adapted for the synthesis of specifically substituted benzoic acid derivatives. rsc.orgorganic-chemistry.orgresearchgate.net

Derivatization Chemistry of this compound

The presence of three distinct functional groups—a primary amino group, a secondary amino group, and a carboxylic acid—makes this compound a versatile building block for further chemical modifications. ontosight.ai

Amine Functionalization: Alkylation, Acylation, and Condensation Reactions

Both the primary (at the 3-position) and secondary (at the 4-position) amino groups can undergo a variety of chemical transformations.

Alkylation: The amino groups can be alkylated using alkyl halides or other alkylating agents. The reactivity of the primary versus the secondary amine can be controlled by the choice of reaction conditions and protecting group strategies.

Acylation: Acylation of the amino groups can be achieved using acyl chlorides or anhydrides to form amides. This reaction is a common method for introducing a wide range of substituents. For instance, reaction with benzoyl chloride would yield the corresponding benzamide (B126) derivative. The process of forming N-(N-acylaminoacyl)aminobenzoic acids often involves reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. google.com

Condensation Reactions: Condensation reactions involve the combination of two molecules with the loss of a small molecule, such as water. wikipedia.org The amino groups of this compound can participate in condensation reactions with aldehydes or ketones to form imines (Schiff bases). nih.govlibretexts.org These reactions are often reversible and can be catalyzed by acids or bases. wikipedia.org

Carboxylic Acid Functionalization: Esterification and Amidation Reactions

The carboxylic acid group is also amenable to a variety of transformations, allowing for the introduction of different functionalities.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. libretexts.org For example, reacting this compound with ethanol in the presence of sulfuric acid would yield ethyl 3-amino-4-(ethylamino)benzoate. This reaction is reversible. libretexts.org

Amidation: The carboxylic acid can be converted to an amide by reacting with an amine. This typically requires activation of the carboxylic acid, for example, by converting it to an acyl chloride using a reagent like thionyl chloride, followed by reaction with the desired amine. google.comyoutube.com This reaction forms a stable amide bond.

The ability to selectively functionalize each of the three reactive sites on this compound makes it a valuable scaffold for the synthesis of a diverse range of more complex molecules with potential applications in various fields of chemical research.

Aromatic Ring Modification Strategies

The synthesis of this compound and its derivatives often employs a strategic modification of a substituted benzene ring, typically starting from a halogenated nitrobenzoic acid precursor. A common and effective strategy involves a two-step process: nucleophilic aromatic substitution followed by reduction.

A general pathway begins with a 3-nitro-4-halobenzoic acid, such as 3-nitro-4-chlorobenzoic acid. google.com The halogen at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position. This allows for the introduction of various amine substituents. For the target compound, ethylamine is reacted with the halo-substituted precursor to yield 4-(ethylamino)-3-nitrobenzoic acid. nih.gov

The final step in this sequence is the reduction of the nitro group to the primary amine at the 3-position. This transformation is commonly achieved through catalytic hydrogenation, for instance, using Raney nickel as the catalyst in a suitable solvent like tetrahydrofuran. chemicalbook.com This reduction step is generally high-yielding and chemoselective, leaving the carboxylic acid and the secondary amine functionalities intact. This synthetic route provides a robust framework for creating a library of analogues by varying the starting amine in the initial substitution step.

| Step | Reaction Type | Starting Material Example | Reagent Example | Intermediate/Product | Key Transformation |

|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 3-Nitro-4-chlorobenzoic acid google.com | Ethylamine | 4-(Ethylamino)-3-nitrobenzoic acid nih.gov | Displacement of halide by an amine. |

| 2 | Nitro Group Reduction | 4-(Ethylamino)-3-nitrobenzoic acid nih.gov | Raney Nickel / H₂ chemicalbook.com | This compound | Selective reduction of NO₂ to NH₂. |

Stereochemical Control in Synthesis of Analogues

The parent molecule, this compound, is achiral and therefore does not possess stereocenters. However, considerations of stereochemistry become critical during the synthesis of analogues where this benzoic acid scaffold is coupled to chiral molecules, such as amino acids. In these cases, maintaining the stereochemical integrity of the chiral partner is paramount.

A relevant methodology is the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which serves as a model for creating chiral analogues. acs.org In this process, a standard N-terminally protected Fmoc-amino acid is coupled to the 3-amino group of a diaminobenzoic acid core using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org The use of established peptide coupling protocols is specifically designed to prevent the racemization of the α-carbon of the amino acid, thus ensuring stereochemical control. The reaction proceeds cleanly, often requiring only precipitation for purification to yield the desired chiral analogue. acs.org

The efficiency of this coupling can vary depending on the steric bulk of the amino acid side chain, but it provides a direct method for incorporating chirality into analogues of this compound.

| Coupled Fmoc-Amino Acid | Yield of Conjugate (%) | Reference |

|---|---|---|

| Fmoc-Gly-OH | 94% | acs.org |

| Fmoc-Ala-OH | 80% | acs.org |

| Fmoc-Val-OH | 88% | acs.org |

| Fmoc-Leu-OH | 89% | acs.org |

| Fmoc-Phe-OH | 75% | acs.org |

Orthogonal Protecting Group Strategies in Synthesis

When utilizing this compound as a building block, its three reactive functional groups—the 3-amino, 4-ethylamino, and carboxylic acid—necessitate a sophisticated protection strategy. Orthogonal protecting groups are essential, as they allow for the selective deprotection of one functional group under specific conditions while others remain intact. iris-biotech.de

The most prevalent orthogonal strategy in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu combination. iris-biotech.deresearchgate.net

Fmoc (9-fluorenylmethoxycarbonyl) : This group is used to protect the α-amino group of amino acids. It is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de

tBu (tert-Butyl) : This group is used to protect carboxyl groups (as t-butyl esters) and the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine. It is highly sensitive to acid and is cleaved with strong acids such as trifluoroacetic acid (TFA), often during the final step of cleaving the peptide from the resin support. iris-biotech.de

For more complex syntheses, additional protecting groups that are removable under unique conditions can be employed to achieve "hyper-orthogonality". sigmaaldrich.com These allow for side-chain modifications or the synthesis of branched or cyclic peptides. sigmaaldrich.com

Mmt (Monomethoxytrityl) : An acid-labile group used for protecting amine side chains. It is significantly more sensitive to acid than tBu and can be selectively removed with dilute (1%) TFA, leaving tBu groups untouched. sigmaaldrich.compeptide.com

Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) : These groups protect primary amines and are stable to both TFA and piperidine but are selectively cleaved with a dilute solution of hydrazine (B178648) in DMF. sigmaaldrich.com

Alloc (Allyloxycarbonyl) : This group is stable to both acid and base but is removed by palladium(0)-catalyzed hydrostannolytic cleavage, offering another layer of orthogonality. sigmaaldrich.com

The selection of an appropriate orthogonal strategy is dictated by the specific synthetic target and the desired sequence of bond-forming and deprotection steps.

| Protecting Group | Abbreviation | Target Functional Group | Deprotection Reagents | Stability | Reference |

|---|---|---|---|---|---|

| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine (α-NH₂) | 20% Piperidine in DMF | Stable to acid | iris-biotech.deresearchgate.net |

| tert-Butoxycarbonyl | Boc | Amine (α-NH₂) | Trifluoroacetic Acid (TFA) | Stable to base | researchgate.netpeptide.com |

| tert-Butyl | tBu | Carboxylic acid, Hydroxyl | Trifluoroacetic Acid (TFA) | Stable to base (piperidine) | iris-biotech.deresearchgate.net |

| Monomethoxytrityl | Mmt | Amine (side-chain) | 1-2% TFA in DCM | Stable to piperidine, hydrazine | sigmaaldrich.compeptide.com |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde/ivDde | Amine (side-chain) | 2% Hydrazine in DMF | Stable to TFA, piperidine | sigmaaldrich.com |

| Allyloxycarbonyl | Alloc | Amine, Hydroxyl | Pd(PPh₃)₄ / NMM / AcOH in CHCl₃ | Stable to TFA, piperidine | sigmaaldrich.com |

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution.

¹H NMR: The proton NMR spectrum of 3-Amino-4-(ethylamino)benzoic acid is anticipated to display distinct signals corresponding to each unique proton environment. The aromatic region would likely show a complex splitting pattern for the three protons on the benzene (B151609) ring. A singlet or broad singlet would be expected for the amino (-NH₂) protons, and another for the ethylamino (-NH) proton, with their chemical shifts being sensitive to solvent and concentration. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino and ethylamino groups and the electron-withdrawing carboxylic acid group. A signal for the carbonyl carbon of the carboxylic acid would appear significantly downfield. The ethyl group would show two separate signals for its methylene and methyl carbons.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group. An HSQC spectrum would correlate the proton signals directly with their attached carbon atoms, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Anticipated ¹H and ¹³C NMR Data This table presents predicted chemical shift ranges based on analogous structures, as direct experimental data is not available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | 10.0 - 13.0 | 165.0 - 175.0 |

| Aromatic CH | 6.5 - 7.5 | 110.0 - 150.0 |

| -NH₂ | 3.5 - 5.0 | N/A |

| -NH- | 3.0 - 4.5 | N/A |

| -CH₂- | 3.0 - 3.5 (quartet) | 35.0 - 45.0 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₂N₂O₂), the expected exact mass would be approximately 180.0899 g/mol . ontosight.ai The high precision of HRMS helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides valuable information about the compound's structure. For this compound, expected fragmentation pathways would include the loss of a water molecule (H₂O), a carboxyl group (COOH), and cleavage of the ethyl group. Analyzing these fragments helps to piece together the molecular structure, confirming the connectivity of the amino, ethylamino, and carboxylic acid groups to the benzene ring.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable crystal of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid and amino groups. Studies on similar molecules, like ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, show that intermolecular hydrogen bonds play a significant role in forming a three-dimensional network in the crystal structure. nih.gov

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The O-H stretch of the carboxylic acid would appear as a very broad band in the 2500-3300 cm⁻¹ region. The N-H stretching vibrations of the primary and secondary amines would be observed as distinct peaks around 3300-3500 cm⁻¹. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. The C-N stretching and N-H bending vibrations would be found in the 1180-1360 cm⁻¹ and 1550-1650 cm⁻¹ regions, respectively. Aromatic C-H and C=C stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the benzene ring would be a prominent feature. While the O-H stretch is typically weak in Raman, the C=O and C-C stretching vibrations would be clearly observable. This technique is particularly useful for analyzing the molecular backbone and symmetry.

Key Vibrational Frequencies This table presents expected frequency ranges based on known data for similar functional groups.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (Broad) | Weak |

| N-H (Amine/Amide) | 3300-3500 (Medium-Sharp) | 3300-3500 (Medium) |

| C-H (Aromatic) | 3000-3100 (Medium) | 3000-3100 (Strong) |

| C-H (Aliphatic) | 2850-2960 (Medium) | 2850-2960 (Strong) |

| C=O (Carboxylic Acid) | 1680-1720 (Strong) | 1680-1720 (Medium) |

| C=C (Aromatic) | 1450-1600 (Medium) | 1580-1620 (Strong) |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands due to the π-electron system of the benzene ring, which is conjugated with the amino and carboxylic acid groups. The presence of two electron-donating groups (amino and ethylamino) and an electron-withdrawing group (carboxylic acid) on the aromatic ring will influence the position and intensity of the absorption maxima (λ_max). Typically, aminobenzoic acids exhibit strong absorptions in the UV region. For instance, 3-aminobenzoic acid shows absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com Similar absorption patterns would be anticipated for this compound, with potential shifts in wavelength and intensity due to the presence of the ethylamino group.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can elucidate the distribution of electrons within the 3-Amino-4-(ethylamino)benzoic acid molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

Detailed research findings from studies on similar molecules, such as benzoic acid and p-aminobenzoic acid, demonstrate that DFT, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(2d,p)), provides reliable geometric and electronic parameters. mdpi.com For this compound, a DFT analysis would typically calculate key reactivity descriptors. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Table 4.1.1: Illustrative DFT-Calculated Reactivity Descriptors for Benzoic Acid Derivatives This table presents hypothetical yet representative values for this compound based on published data for analogous compounds to illustrate the type of information generated by DFT calculations.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 4.6 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Chemical Potential (μ) | -3.5 eV | Related to the escaping tendency of electrons. |

| Global Hardness (η) | 2.3 eV | Measures resistance to change in electron distribution. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. frontiersin.org For a flexible molecule like this compound, which has rotatable bonds in its ethylamino and carboxylic acid groups, MD simulations are invaluable for exploring its conformational landscape.

An MD simulation would model the molecule in a simulated environment, such as a solvent box of water, to observe its dynamic behavior. frontiersin.org The simulation tracks the trajectories of all atoms, revealing the preferred spatial arrangements (conformations) of the molecule and the energy barriers between them. Studies on structurally related phenylaminobenzoic acids have used computational scans to understand conformational flexibility and its link to phenomena like polymorphism, where a compound can exist in multiple crystalline forms. uky.edu

For this compound, key areas of conformational freedom include the rotation around the C-N bond of the ethylamino group and the C-C bond connecting the carboxyl group to the benzene (B151609) ring. The simulations could reveal the most stable, low-energy conformations and how intermolecular interactions, such as hydrogen bonding with solvent molecules or other solute molecules, influence the conformational equilibrium. This information is crucial for understanding how the molecule might fit into a biological receptor's active site. researchgate.net

Table 4.2.1: Potential Dihedral Angles and Conformational States from MD Simulations This illustrative table shows key dihedral angles in this compound and the type of conformational information an MD simulation could provide.

| Dihedral Angle | Atoms Involved | Potential Conformational Insights |

|---|---|---|

| τ1 | C(ring)-C(ring)-N-C(ethyl) | Orientation of the ethylamino group relative to the ring. |

| τ2 | C(ring)-N-C(ethyl)-C(methyl) | Rotation of the ethyl group. |

| τ3 | C(ring)-C(ring)-C(carboxyl)-O | Orientation of the carboxylic acid group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.trmdpi.com These models are fundamental in drug design for predicting the activity of new, unsynthesized molecules.

A QSAR study involving this compound would begin by synthesizing a library of analogues with varied substituents. The biological activity of these compounds against a specific target (e.g., an enzyme or receptor) would be measured experimentally. Then, computational software is used to calculate a wide range of molecular descriptors for each analogue. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). dergipark.org.trnih.gov

Statistical methods are then used to build a model that links the descriptors to the observed activity. For example, a QSAR study on benzoylamino benzoic acid derivatives identified key descriptors like SaasCcount (related to aromatic carbon atoms) as being important for their inhibitory activity against the bacterial enzyme FabH. dergipark.org.tr For this compound and its derivatives, a QSAR model could reveal which structural features—such as the size of the alkyl group on the amino nitrogen, or the nature of substituents on the ring—are critical for a desired biological effect. This provides rational design principles for optimizing lead compounds.

Table 4.3.1: Hypothetical QSAR Data for a Series of Benzoic Acid Analogues This table provides an illustrative example of a dataset that would be used to construct a QSAR model. The activity values (pIC50) are hypothetical.

| Compound | R1 (at position 4) | R2 (at position 3) | Molecular Weight | XLogP3 | pIC50 (Activity) |

|---|---|---|---|---|---|

| 1 (Parent) | -NHCH2CH3 | -NH2 | 180.21 | 1.5 | 5.2 |

| Analogue A | -NHCH3 | -NH2 | 166.18 | 1.1 | 4.9 |

| Analogue B | -NHCH2CH3 | -NO2 | 211.18 | 1.8 | 5.8 |

| Analogue C | -OH | -NH2 | 153.14 | 0.7 | 4.5 |

Reaction Pathway Elucidation and Transition State Analysis

Theoretical modeling can be used to map out the detailed mechanism of a chemical reaction, including the identification of intermediates and transition states. This is crucial for understanding reaction kinetics and for optimizing synthesis conditions. For this compound, this could involve studying its synthesis or its metabolic degradation pathways.

Using methods like DFT, chemists can calculate the potential energy surface of a reaction. This surface maps the energy of the system as the geometry changes from reactants to products. The lowest energy path along this surface is the reaction pathway. High-energy points along this path correspond to transition states, which are unstable, short-lived structures that represent the energy barrier for the reaction.

For example, a DFT study on the decarboxylation of benzoic acid investigated several possible mechanisms, calculating the activation energies for each step. researchgate.net A similar study on this compound could, for instance, investigate the mechanism of its synthesis, such as the reduction of a nitro group in a precursor like 4-Ethylamino-3-nitrobenzoic acid. nih.gov The analysis would identify the transition state structure for the rate-determining step and calculate the activation energy, providing insights that could guide the choice of reagents and reaction conditions.

Table 4.4.1: Illustrative Energy Profile for a Hypothetical Reaction Step This table shows the kind of data generated from a reaction pathway analysis, using the hypothetical N-alkylation of 3-amino-4-aminobenzoic acid as an example.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials (e.g., 3,4-diaminobenzoic acid + ethyl halide). |

| Transition State (TS1) | +25.5 | Energy barrier for the N-alkylation step. |

| Intermediate | -5.2 | A stable species formed after the first step. |

| Products | -15.0 | Final products (this compound). |

Chemical Reactivity and Mechanistic Investigations

Kinetic and Thermodynamic Parameters of Key Reactions

Specific kinetic and thermodynamic data for reactions involving 3-Amino-4-(ethylamino)benzoic acid are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous compounds.

One of the key reactions for the synthesis of similar aminobenzoic acids is the reduction of a corresponding nitro compound. For instance, the synthesis of 3-Amino-4-ethylbenzoic acid involves the reduction of 4-Ethyl-3-nitrobenzoic acid using a Palladium-on-carbon (Pd-C) catalyst under a hydrogen atmosphere. This reaction proceeds at room temperature after an initial cooling phase and is typically complete within an hour, yielding the desired amino-substituted benzoic acid. While specific kinetic parameters like rate constants and activation energies are not provided, the reaction conditions suggest a relatively fast and thermodynamically favorable process.

The reduction of nitroaromatic compounds, a common route to aromatic amines, can be achieved through various methods, including catalytic hydrogenation and chemical reduction using reagents like sodium borohydride (B1222165) in the presence of a catalyst or trichlorosilane (B8805176) with an organic base. google.comjsynthchem.comresearchgate.net The thermodynamics of such reductions are generally favorable, leading to the formation of the more stable amino group.

Protonation States and Acid-Base Dissociation Constants (pKa) in Diverse Media

The presence of two electron-donating amino groups at the 3- and 4-positions is expected to increase the electron density on the carboxylate group, thereby making the carboxylic acid less acidic (having a higher pKa) compared to benzoic acid (pKa ≈ 4.2). The ethyl group on the secondary amine is likely to have a minor electronic effect on the pKa of the carboxylic acid compared to the unsubstituted amino group.

The amino groups themselves are basic and will be protonated in acidic conditions. The pKa values for the protonated amino groups of diaminobenzoic acids are also important for understanding their behavior in different pH environments. These values will be higher than the pKa of the carboxylic acid.

Table 1: Predicted and Experimental pKa Values of Related Aminobenzoic Acids

| Compound | Functional Group | Predicted pKa | Experimental pKa | Reference |

| 3,4-Diaminobenzoic acid | Carboxylic Acid | 5.02 | - | chemicalbook.com |

| Benzoic acid | Carboxylic Acid | - | 4.20 | General Reference |

| 3-Aminobenzoic acid | Carboxylic Acid | - | 4.79 | General Reference |

| 4-Aminobenzoic acid | Carboxylic Acid | - | 4.92 | General Reference |

Note: The table is interactive and can be sorted by column.

Electrophilic and Nucleophilic Reaction Pathways of the Aromatic System

Electrophilic Aromatic Substitution:

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of two strong electron-donating amino groups. Both the primary amino group (-NH2) at the 3-position and the secondary ethylamino group (-NH(CH2CH3)) at the 4-position are ortho-, para-directing activators. The combined effect of these two groups will strongly direct incoming electrophiles to the positions ortho and para to them.

However, the carboxylic acid group (-COOH) is a deactivating, meta-directing group. The directing effects of the functional groups are as follows:

-NH2 (at C3): Ortho-directing (to C2 and C4) and para-directing (to C6).

-NH(CH2CH3) (at C4): Ortho-directing (to C3 and C5) and para-directing (to the position opposite C4, which is C1, but this is occupied by the carboxyl group).

-COOH (at C1): Meta-directing (to C3 and C5).

Given the powerful activating nature of the amino groups, electrophilic substitution is most likely to occur at positions 2, 5, and 6. The steric hindrance from the adjacent ethylamino and carboxyl groups might influence the regioselectivity of the substitution. In strongly acidic media, the amino groups will be protonated to form ammonium (B1175870) ions (-NH3+ and -NH2(CH2CH3)+), which are strongly deactivating and meta-directing. This would significantly reduce the reactivity of the aromatic ring towards electrophilic attack.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the benzene (B151609) ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) to activate the ring towards nucleophilic attack, which this molecule lacks. The electron-donating amino groups further deactivate the ring for this type of reaction. Therefore, direct displacement of a hydrogen atom or one of the existing functional groups by a nucleophile on the aromatic ring is not a likely reaction pathway under normal conditions.

Redox Chemistry of the Amino and Carboxyl Groups

The redox chemistry of this compound is primarily centered on the oxidation of the amino groups and the reduction of the carboxylic acid group.

Oxidation:

The primary and secondary amino groups are susceptible to oxidation. Aromatic amines can be oxidized by various oxidizing agents to form a range of products, including nitroso compounds, nitro compounds, and polymeric materials. The presence of two amino groups makes the aromatic ring particularly electron-rich and thus more easily oxidized. The oxidation potential of the molecule is expected to be relatively low due to the electron-donating nature of the amino and ethylamino groups. The specific products of oxidation would depend on the oxidant used and the reaction conditions. For instance, the synthesis of the ethyl ester of 3-amino-4-(2-hydroxyethylamino)benzoic acid involves the reduction of the corresponding nitro compound, implying that the amino groups can be formed from the more oxidized nitro state. nih.gov

Reduction:

The carboxylic acid group can be reduced, although this typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). Reduction of the carboxylic acid would yield the corresponding amino alcohol, 3-amino-4-(ethylamino)benzyl alcohol. The reduction of a carboxylic acid is generally more difficult than the reduction of its corresponding ester. The synthesis of related aminobenzoic acid esters often precedes reduction to the alcohol to achieve better yields and selectivity. The amino groups are generally stable under the conditions used for carboxylic acid reduction. A common synthetic route to aminobenzoic acids involves the reduction of a nitrobenzoic acid precursor. jsynthchem.comresearchgate.net This highlights that the nitro group is more readily reduced than the carboxylic acid.

Utility As a Synthon in Advanced Organic Synthesis

Precursor in Heterocyclic Systems Construction, e.g., Benzimidazole (B57391) Derivatives

The ortho-diamine functionality of 3-amino-4-(ethylamino)benzoic acid makes it an ideal precursor for the synthesis of benzimidazole derivatives. The general and well-established method for constructing the benzimidazole ring system involves the condensation of an ortho-phenylenediamine with a variety of carbonyl compounds, including aldehydes and carboxylic acids or their derivatives. nih.govacs.org

The reaction with an aldehyde, promoted by an oxidizing agent or a catalyst, leads to the formation of a Schiff base intermediate which then undergoes cyclization and subsequent oxidation to yield the benzimidazole. Alternatively, condensation with a carboxylic acid, typically under acidic conditions and high temperatures, results in the formation of an amide linkage followed by cyclization with the elimination of water. nih.gov

In the case of this compound, this reaction would lead to the formation of 1-ethyl-1H-benzo[d]imidazole-6-carboxylic acid or 2-substituted derivatives, depending on the reaction partner. The presence of the ethyl group on one of the nitrogen atoms directs the regioselectivity of the cyclization, leading to a specific N-substituted benzimidazole. The carboxylic acid group at the 6-position of the resulting benzimidazole offers a convenient handle for further functionalization, making this synthon particularly valuable for creating diverse libraries of benzimidazole-based compounds.

Table 1: Representative Benzimidazole Synthesis Strategies

| Reactant | Conditions | Product Type |

|---|---|---|

| Aldehyd | Oxidizing agent (e.g., Na2S2O5), Ethanol (B145695), Reflux | 2-Substituted-1-ethyl-1H-benzo[d]imidazole-6-carboxylic acid |

Building Block for Complex Polycyclic Aromatic Scaffolds

While direct examples of the use of this compound in the synthesis of complex polycyclic aromatic scaffolds are not extensively documented in readily available literature, its structural motifs suggest its potential in such applications. The ortho-diamine functionality can participate in reactions that lead to the formation of fused heterocyclic rings, which can be integral parts of larger polycyclic aromatic systems.

For instance, condensation reactions with dicarbonyl compounds can lead to the formation of quinoxaline (B1680401) derivatives. These quinoxalines, bearing both an ethylamino and a carboxylic acid group, can undergo further annulation reactions to build more complex polycyclic structures. The strategic placement of functional groups on the initial synthon allows for controlled, stepwise construction of these intricate molecular frameworks. The synthesis of polyaromatic compounds often involves multi-step sequences including alkylation, cyclodehydration, and aromatization, and a functionalized starting material like this compound could serve as a key building block in such synthetic routes. nih.gov

Intermediate in the Synthesis of Privileged Medicinal Chemistry Scaffolds

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. Benzimidazoles are widely recognized as a privileged scaffold in medicinal chemistry due to their presence in a variety of biologically active compounds with a broad range of therapeutic applications, including antiviral, antifungal, anticancer, and antihypertensive agents. nih.govconnectjournals.com

Given that this compound is a direct precursor to N-substituted benzimidazole-6-carboxylic acids, it serves as a crucial intermediate in the synthesis of these privileged scaffolds. The ability to introduce substituents at the 2-position of the benzimidazole ring via the choice of aldehyde or carboxylic acid, coupled with the potential for further modification at the N-1 ethyl group and the C-6 carboxylic acid, allows for the generation of a diverse array of molecules for drug discovery screening.

Other heterocyclic systems that are considered privileged scaffolds and could potentially be accessed from this synthon include quinoxalines and other fused imidazole (B134444) systems. The versatility of the functional groups present in this compound makes it a valuable tool for medicinal chemists aiming to synthesize novel compounds based on these important molecular frameworks.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy in organic chemistry that allows for the rapid generation of a library of structurally diverse compounds from a common starting material. wikipedia.org this compound is an excellent candidate for use in divergent synthesis due to its three distinct functional groups: a primary amine, a secondary amine, and a carboxylic acid.

Each of these functional groups can be selectively reacted under different conditions, allowing for the stepwise and controlled introduction of various substituents and molecular fragments. For example, the more nucleophilic primary amino group could be selectively acylated or alkylated, followed by modification of the secondary amino group. The carboxylic acid can be converted to an ester, amide, or other functional groups. This orthogonal reactivity enables the creation of a multitude of derivatives from a single, readily available starting material.

A divergent approach starting with this compound could involve the following steps:

Selective protection/functionalization of the primary amine.

Modification of the secondary amine.

Derivatization of the carboxylic acid.

Cyclization to form a heterocyclic core, followed by further diversification.

This strategy would allow for the efficient exploration of the chemical space around this core structure, facilitating the discovery of new compounds with desired biological or material properties.

Molecular Interactions with Biomolecules: Mechanistic Insights

Investigation of Binding Affinities with Recombinant Proteins (e.g., enzyme active sites)

No published studies were identified that have investigated the binding affinities of 3-Amino-4-(ethylamino)benzoic acid with any recombinant proteins or enzyme active sites.

Elucidation of Molecular Recognition Modes via Biophysical Techniques

There is no available information from biophysical studies such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance that would elucidate the molecular recognition modes of this compound with biological targets.

Modulation of Biochemical Processes at a Sub-Cellular Level

Research detailing the effects of this compound on sub-cellular biochemical processes or signaling pathways is not present in the current body of scientific literature.

Structure-Based Ligand Design Principles from a Theoretical Perspective

Without experimental data on its biological targets and binding modes, any discussion on structure-based ligand design principles for this compound would be purely speculative and has not been the subject of any published theoretical studies.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods with Specialized Detectors

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like aminobenzoic acids. The separation of 3-Amino-4-(ethylamino)benzoic acid from its isomers and other matrix components relies on the careful selection of a stationary phase, mobile phase, and detector. helixchrom.comsielc.com

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, is particularly effective for separating isomers of aminobenzoic acid. helixchrom.com Columns like Primesep 100, which contain embedded acidic ionizable groups, or Coresep 100, can achieve baseline separation by exploiting subtle differences in the hydrophobic and ionic properties of the isomers. helixchrom.comsielc.com Retention time can be finely controlled by adjusting the amount of organic solvent (like acetonitrile), buffer concentration, and pH. helixchrom.com

For detection, Diode-Array Detectors (DAD) are commonly used, allowing for spectral scanning across a range of wavelengths to confirm peak identity and purity. thaiscience.info A simple and sensitive HPLC-DAD method has been validated for the simultaneous determination of benzoic acid and sorbic acid, demonstrating the utility of this detector for related compounds. thaiscience.info More advanced detection is achieved by coupling HPLC with a mass spectrometer (LC-MS). This hyphenated technique provides not only retention time data but also mass-to-charge ratio information, offering superior specificity and structural elucidation capabilities, which is crucial for distinguishing between isomers in complex samples. helixchrom.com

Table 1: Exemplary HPLC Conditions for Aminobenzoic Acid Isomer Separation

| Parameter | Condition 1 | Condition 2 |

| Column | Coresep 100 Mixed-Mode | Primesep 100 Reversed-Phase/Cation-Exchange |

| Separation Mode | Reversed-phase & Cation-exchange helixchrom.com | Reversed-phase & Cation-exchange sielc.com |

| Mobile Phase | Acetonitrile (ACN), water, buffer helixchrom.com | Acetonitrile (ACN), water, 70% H₂SO₄ sielc.com |

| Detection | UV, MS, CAD, ELSD helixchrom.com | UV at 230 nm sielc.com |

| Key Feature | Retention controlled by ACN, buffer concentration, and pH. helixchrom.com | Baseline separation of 2-, 3-, and 4-aminobenzoic acid within 10 minutes. sielc.com |

Gas Chromatography (GC) and Hyphenated Techniques (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, aminobenzoic acids are generally non-volatile due to their polar functional groups (carboxyl and amino groups). Therefore, a derivatization step is required to convert them into volatile derivatives suitable for GC analysis.

A common approach is derivatization with chloroformate reagents, such as ethyl chloroformate (ECF) or isobutyl chloroformate, in an aqueous medium. nih.govresearchgate.net This one-step reaction targets both the amino and carboxylic acid groups simultaneously, forming N-alkoxycarbonyl amino acid alkyl esters. nih.gov The resulting derivatives are more volatile and thermally stable, allowing for analysis by GC. For enhanced sensitivity, fluorinated derivatives can be prepared using reagents like pentafluoropropionic anhydride (B1165640). nih.gov

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the derivatized analytes based on their characteristic mass spectra and retention times. nih.govnih.gov This is particularly useful for quantifying enantiomers of amino acids and for achieving low limits of detection. nih.gov Careful optimization of the derivatization reaction is crucial to prevent issues like racemization. nih.gov

Table 2: GC-MS Derivatization and Analysis Parameters for Amino Acids

| Parameter | Method Details |

| Derivatizing Agents | Ethyl Chloroformate (ECF), Isobutyl Chloroformate, Pentafluoropropionic anhydride/Heptafluorobutanol. nih.govnih.gov |

| Reaction | One-step derivatization in an aqueous medium, converting polar functional groups to volatile esters. nih.gov |

| Column Type | Chiral columns (e.g., Chirasil-L-Val) for enantiomeric separation. nih.gov |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). nih.gov |

| Key Findings | Isobutyl chloroformate derivatives showed high sensitivity for GC-FID and GC-MS analysis. nih.gov Reliable quantification requires stable-isotope labeled internal standards. nih.gov |

Capillary Electrophoresis (CE) for Separation and Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers significant advantages over HPLC, including higher efficiency, shorter analysis times, and minimal sample and reagent consumption. scispace.com It is exceptionally well-suited for the analysis of charged species like amino acids and for assessing the purity of compounds. scispace.comyoutube.com

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes are separated based on their charge-to-hydrodynamic size ratio in an electric field. mdpi.com For aminobenzoic acids, separation can be achieved by using a background electrolyte (BGE) at a specific pH to ensure the analytes are ionized. For instance, a high pH buffer can be used to fully ionize the amino acid residues. horiba.com The separation of closely related isomers can be optimized by modifying the BGE with organic modifiers or by using specialized capillaries. nih.gov

Detection in CE is typically performed using UV-Vis absorbance. nih.gov Indirect UV detection, where a UV-absorbing compound is added to the BGE, can be used for analytes that lack a strong chromophore. horiba.comnih.gov For enhanced sensitivity and specificity, CE can be coupled to a mass spectrometer (CE-MS), which is a powerful tool for analyzing charged compounds like amino acids, especially in complex biological samples. nih.gov

Table 3: Capillary Electrophoresis Methods for Amino Acid Analysis

| Parameter | Method 1: CZE with Indirect UV Detection | Method 2: CZE with Direct UV Detection |

| Technique | Capillary Zone Electrophoresis (CZE) nih.gov | Capillary Zone Electrophoresis (CZE) nih.gov |

| Background Electrolyte (BGE) | p-Aminobenzoic acid (PAB) nih.gov | Boric acid (70mM) adjusted to pH 9.5 with NaOH, containing 32% methanol (B129727). nih.gov |

| Capillary | Fused silica (B1680970) nih.gov | Fused silica (75µm i.d., 65cm total length) nih.gov |

| Detection | Indirect UV Detection nih.gov | UV Absorbance at 200 nm nih.gov |

| Application | Determination of 16 amino acids in tobacco samples. nih.gov | Determination of biogenic amines and amino acids in decomposition fluids. nih.gov |

Electrochemical Methods for Detection

Electrochemical methods offer a highly sensitive and often low-cost alternative for the detection of electroactive compounds, including aromatic amines. The core principle involves measuring the current or potential change resulting from the oxidation or reduction of the analyte at an electrode surface.

A promising strategy involves the modification of electrode surfaces with polymers that can selectively interact with the target analyte. For example, poly(4-aminobenzoic acid) films can be generated on glassy carbon electrodes through electrochemical polymerization. digitellinc.comnih.gov These polymer films, which present carboxylic acid terminal groups, can be further functionalized to enhance their selectivity and sensitivity for detecting various analytes, including metal ions. digitellinc.com The electropolymerization of aminobenzoic acids can create a stable and robust platform for sensor development. digitellinc.comresearchgate.net

Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to characterize the electrochemical behavior of the modified electrode and to quantify the target analyte. tandfonline.com For instance, a sensor based on a metal-organic framework conjugated with poly(p-aminobenzoic acid) was successfully developed for the highly sensitive determination of copper ions using differential pulse adsorptive stripping voltammetry. tandfonline.com This approach demonstrates the potential for creating electrochemical sensors tailored for the detection of specific molecules by leveraging the unique properties of electropolymerized aminobenzoic acids.

Development of Chemo-Sensors and Biosensors for in vitro Research

The development of chemosensors and biosensors provides highly specific and sensitive tools for the detection of target molecules in research settings. These sensors are designed to produce a measurable signal, often optical (e.g., fluorescence) or electrochemical, upon binding to the analyte.

Chemosensors are synthetic molecules designed to selectively bind to a target analyte, resulting in a change in their physical properties. For example, fluorescent chemosensors based on amino acid derivatives have been synthesized to detect specific ions. researchgate.net These sensors often incorporate a recognition unit (receptor) and a signaling unit (fluorophore). The development of a chemosensor for this compound would involve designing a receptor molecule that can selectively bind to its specific structure, potentially through hydrogen bonding and π-π stacking interactions.

Biosensors utilize a biological component, such as an enzyme, antibody, or a receptor protein, for molecular recognition. This biological element is coupled to a transducer that converts the binding event into a detectable signal. A synthetic biosensor has been constructed in yeast to detect various benzoic acid derivatives, including p-aminobenzoic acid (pABA). nih.govnih.gov This sensor was based on a fusion of a binding domain from a bacterial protein with a DNA-binding domain and a transactivation domain, with the binding event leading to a fluorescent output. nih.govnih.gov Such a system demonstrates the feasibility of engineering biosensors to detect specific aminobenzoic acid derivatives in vivo or in vitro, offering a powerful tool for high-throughput screening applications in metabolic engineering and other research areas. nih.govnih.gov

Environmental Transformation and Degradation Chemistry Academic Focus

Biodegradation Mechanisms by Isolated Microbial Strains

The biodegradation of aromatic amines by microorganisms is a key process for their removal from the environment. nih.govresearchgate.netnih.gov Bacteria capable of utilizing such compounds as a sole source of carbon and energy have been widely studied. nih.gov The degradation of 3-Amino-4-(ethylamino)benzoic acid would likely be initiated by enzymes that target the aromatic ring or the amino substituents.

Aerobic bacterial degradation of monocyclic aromatic amines generally proceeds through several key steps: nih.gov

Initial Attack: This can involve dioxygenation (cleavage of the aromatic ring), deamination (removal of an amino group), or hydroxylation of the ring. nih.gov

Formation of Central Intermediates: These initial reactions typically lead to the formation of catechol or protocatechuate. For example, the degradation of aniline (B41778) often proceeds via catechol. nih.gov

Ring Cleavage: The catechol or protocatechuate intermediate undergoes ring cleavage by dioxygenase enzymes, via either the ortho- or meta-cleavage pathway.

Funneling into Central Metabolism: The resulting aliphatic products are then metabolized through common pathways like the Krebs cycle.

For this compound, a plausible pathway would involve initial deamination or de-ethylation, followed by hydroxylation and subsequent ring cleavage. Alternatively, a dioxygenase could directly attack the aromatic ring. Strains of Pseudomonas, Burkholderia, and Acinetobacter are known to degrade various aromatic amines and substituted benzoic acids. researchgate.netnih.gov Anaerobic degradation is also possible, often involving the formation of benzoyl-CoA as a central intermediate before ring reduction and cleavage. nih.govnih.gov

Table 2: Microbial Strains and Pathways for Degradation of Related Aromatic Compounds

| Microbial Strain | Substrate | Degradation Pathway/Key Enzymes | Reference |

| Pseudomonas putida UCC22 | Aniline | meta-cleavage pathway via catechol | nih.gov |

| Delftia tsuruhatensis AD9 | Aniline | meta-cleavage pathway via catechol | nih.gov |

| Burkholderia cepacia DBO1 | Anthranilate (2-aminobenzoic acid) | Catechol pathway | researchgate.net |

| Pseudomonas sp. SCB32 | Benzoic Acid | Ortho pathway | nih.gov |

| Arthrobacter sp. SPG | 2-chloro-4-aminophenol | Maleylacetic acid pathway | researchgate.net |

Adsorption and Desorption Behavior in Environmental Matrices

The movement and availability of this compound in the environment will be largely controlled by its adsorption and desorption from soil and sediment particles. This behavior is complex and depends on the properties of both the chemical and the environmental matrix (e.g., soil organic matter content, clay type, and pH). researchgate.net

The pH-dependent speciation of the molecule is a primary driver of its adsorption.

At low pH , where the amino groups are protonated, the molecule will exist as a cation or a zwitterion. This positive charge will promote strong adsorption to negatively charged surfaces of clay minerals and humic substances through cation exchange mechanisms.

At neutral to alkaline pH , the molecule will be anionic due to the deprotonated carboxylic acid group. This may lead to electrostatic repulsion from negatively charged soil surfaces, potentially increasing its mobility in the aqueous phase. However, other interactions can still lead to adsorption.

Aromatic amines are also known to bind strongly to soil organic matter (humus) through various mechanisms, including covalent bonding, which can lead to very slow desorption and long-term sequestration in the soil. nih.gov Studies on p-aminobenzoic acid have shown that its mobility in soil can range from very high to moderate, depending on soil properties and pH. nih.gov The presence of both a primary and a secondary amine, along with the carboxylic acid, suggests that this compound will have a complex adsorption profile influenced by multiple potential interactions.

Table 4: Factors Influencing Adsorption of Aminobenzoic Acids in Environmental Matrices

| Factor | Influence on Adsorption | Rationale |

| Soil pH | High | Determines the ionization state of the molecule, affecting electrostatic interactions with soil particles. researchgate.net |

| Organic Matter Content | High | Aromatic amines can form strong, potentially covalent bonds with humic substances. nih.gov |

| Clay Mineralogy & Content | High | Cation exchange with negatively charged clay surfaces is a key mechanism at low pH. |

| Cation Exchange Capacity (CEC) | High | Higher CEC generally leads to stronger adsorption of the cationic forms of the compound. |

Emerging Research Avenues and Future Directions

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance sustainability. For 3-Amino-4-(ethylamino)benzoic acid, future research is likely to focus on developing more environmentally benign synthetic routes.

Current synthetic methods for aminobenzoic acids often rely on traditional chemical processes that can involve harsh reaction conditions and generate significant waste. nih.gov A promising future direction lies in the adoption of biocatalytic methods. mdpi.com Enzymes, for instance, can offer high selectivity and operate under mild conditions, thereby reducing energy consumption and by-product formation. The biosynthetic pathways for aminobenzoic acids, which start from simple renewable resources like glucose, are well-documented and could be engineered to produce this compound or its precursors. mdpi.com

Furthermore, the development of catalytic systems that utilize earth-abundant metals and solvent-free or aqueous reaction media will be crucial. These approaches not only align with green chemistry principles but also offer economic advantages.

Exploration of Novel Functional Materials Incorporating the this compound Scaffold

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an attractive building block for the synthesis of novel functional materials. ontosight.ai

One significant area of exploration is its incorporation into polymers. Aminobenzoic acids are known to be precursors for high-performance polymers with applications in various fields. The specific substitution pattern of this compound could impart unique properties to resulting polymers, such as enhanced thermal stability, specific solubility characteristics, or tailored electronic properties.

Another exciting frontier is the use of this compound as a ligand in the formation of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a high degree of porosity and a large surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.gov The amino and carboxylate groups of this compound can coordinate with metal ions to form robust and functional MOF structures. Research in this area would involve synthesizing and characterizing these novel MOFs and evaluating their performance in various applications.

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology offers fertile ground for discovering new therapeutic agents and understanding biological processes. Derivatives of aminobenzoic acid have shown a wide range of biological activities, suggesting that this compound could be a valuable scaffold in medicinal chemistry. biu.ac.ilresearchgate.net

Future research will likely involve the synthesis of a library of derivatives of this compound and screening them for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. researchgate.net The presence of both a primary amino group and a secondary ethylamino group, along with the carboxylic acid, provides multiple points for chemical modification, allowing for the fine-tuning of its biological properties.

Moreover, this compound could be utilized as a molecular probe to study biological systems. Its inherent fluorescence or the ability to be tagged with fluorescent dyes could enable its use in cellular imaging and in tracking biological processes.

Computational-Experimental Synergy in Compound Design and Study

The integration of computational chemistry with experimental work is a powerful strategy to accelerate the discovery and development of new molecules and materials. For this compound, computational studies can provide valuable insights into its properties and potential applications, thereby guiding experimental efforts.

Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. This information can help in understanding its chemical behavior and in designing derivatives with desired characteristics.

常见问题

Q. What are the established synthetic routes for 3-Amino-4-(ethylamino)benzoic acid, and what key reaction conditions optimize yield?

A multi-step synthesis approach is typically employed, involving protection/deprotection strategies and coupling reactions. For example, ethylamino functionalization may be achieved via nucleophilic substitution or reductive amination. Key steps include:

- Intermediate protection : Use phthalimide or tert-butyloxycarbonyl (Boc) groups to protect reactive amine groups during synthesis .

- Coupling reactions : Activate carboxylic acid moieties with reagents like EDCI/HOBt to facilitate amide bond formation .

- Deprotection : Acidic or basic hydrolysis (e.g., HCl in dioxane) to remove protecting groups .

Yield optimization requires strict control of stoichiometry, temperature (e.g., 45°C for 1 hour), and inert atmospheres to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra confirm substituent positions and ethylamino group integration. For example, δ 3.2–3.5 ppm (quartet) corresponds to ethylamino protons .

- Infrared Spectroscopy (IR) : Stretching bands at ~1650 cm (amide C=O) and ~3300 cm (N-H) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>98%) and separate impurities .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure long-term stability?

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation .

- Handling : Use glove boxes under nitrogen for moisture-sensitive reactions. Avoid prolonged exposure to air or acidic/basic conditions .

- Safety : Wear nitrile gloves and lab coats; consult safety data sheets (SDS) for toxicity profiles (e.g., acute oral toxicity LD > 2000 mg/kg in rats) .

Advanced Research Questions

Q. How does the ethylamino substituent influence the compound’s reactivity in forming coordination complexes or Schiff base derivatives?

The ethylamino group enhances nucleophilicity, enabling:

- Schiff base formation : React with aldehydes (e.g., 3-hydroxybenzaldehyde) under reflux in ethanol to form imine linkages, confirmed by a δ 8.3 ppm signal in H NMR .

- Coordination chemistry : Act as a bidentate ligand for transition metals (e.g., Ni(II), Zn(II)), forming octahedral complexes characterized by UV-Vis (d-d transitions) and cyclic voltammetry .

Steric hindrance from the ethyl group may reduce binding affinity compared to smaller amines .

Q. What contradictory findings exist regarding the compound’s biological activity across different experimental models, and how can these be resolved?

- In vitro vs. in vivo discrepancies : Anti-inflammatory activity observed in cell assays (IC = 10 µM) may not translate to animal models due to poor pharmacokinetics (e.g., rapid hepatic clearance) .

- Resolution : Perform metabolite profiling (LC-MS) to identify degradation products and optimize prodrug strategies .

- Species-specific effects : Differential enzyme expression (e.g., cytochrome P450 isoforms) can alter efficacy; use humanized mouse models for validation .

Q. What advanced computational modeling approaches are suitable for predicting the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) with force fields like AMBER .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites, focusing on hydrogen bonds between the ethylamino group and Asp/Tyr residues .

- ADMET prediction : Tools like SwissADME estimate bioavailability (%F = 45–60) and blood-brain barrier penetration (logBB = –1.2) .

Q. How can researchers optimize HPLC parameters to separate this compound from structurally similar impurities?

- Column selection : Use a Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) for high resolution .

- Mobile phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B), ramping from 5% B to 95% B over 20 minutes .

- Detection : UV at 254 nm for benzoic acid derivatives; adjust pH to 2.5 to suppress ionization and improve peak symmetry .

Q. What are the key considerations when designing structure-activity relationship (SAR) studies for ethylamino-substituted benzoic acid derivatives?

- Substituent variation : Synthesize analogs with methyl, cyclopropyl, or morpholino groups at the 4-position to assess steric/electronic effects .

- Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) .

- Data analysis : Apply multivariate regression to correlate logP, polar surface area, and IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。